molecular formula C10H12F3N3O B2780130 1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine CAS No. 2034604-28-7

1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine

Cat. No.: B2780130
CAS No.: 2034604-28-7
M. Wt: 247.221
InChI Key: OCUCDADOJALTIK-UHFFFAOYSA-N
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Description

1-(1H-Imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine is a sophisticated chemical building block designed for pharmaceutical research and development. This compound features a 1H-imidazole ring—a quintessential nitrogen-containing heterocycle known for its presence in biologically active molecules —linked via a carbonyl group to a 3-(trifluoromethyl)piperidine scaffold. The imidazole moiety is a privileged structure in medicinal chemistry, serving as a key pharmacophore in a wide range of therapeutic agents due to its amphoteric nature and its ability to participate in hydrogen bonding and coordination with metals . The incorporation of the trifluoromethyl group, a common strategy in modern drug design, is known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This specific molecular architecture makes this compound a valuable intermediate for constructing novel compounds targeting various disease pathways. Its primary research applications are anticipated in the synthesis of potential bioactive molecules, particularly in the areas of antifungal, anticancer, and antiviral agents, given the well-documented efficacy of imidazole derivatives in these fields . Furthermore, the piperidine ring is a common feature in molecules that interact with the central nervous system. This product is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to leverage this compound as a key synthon in multi-step synthetic routes, including metal-catalyzed cross-couplings and cycloaddition reactions, to access more complex, drug-like structures .

Properties

IUPAC Name

1H-imidazol-5-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c11-10(12,13)7-2-1-3-16(5-7)9(17)8-4-14-6-15-8/h4,6-7H,1-3,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUCDADOJALTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation reactions using reagents such as acyl chlorides or anhydrides.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving amines and appropriate electrophiles.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents such as halides or nucleophiles.

    Addition: Addition reactions involving electrophiles or nucleophiles can lead to the formation of new derivatives with added functional groups.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions include various derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in drug discovery due to its potential biological activities, which include:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that 1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine may exhibit similar effects.
  • Antifungal and Antiviral Activities : The imidazole structure is often associated with these properties, making it a candidate for further investigation in therapeutic contexts.

Biological Studies

Research indicates that this compound can interact with various molecular targets, potentially modulating enzyme activity and receptor binding. This interaction may lead to diverse biological effects, including:

  • Enzyme Inhibition : Studies are necessary to explore its role as an inhibitor for enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases .
  • Cell Viability Studies : Toxicity assessments on cell lines (e.g., Vero cells) have shown that it can maintain cell viability up to certain concentrations without significant cytotoxic effects .

Material Science

The compound's unique chemical properties make it suitable for developing new materials, including:

  • Polymers and Coatings : Its stability and reactivity can be harnessed to create advanced materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of 1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, related piperidine- and imidazole-containing compounds from the evidence can be analyzed for structural and functional contrasts:

Table 1: Structural Comparison of Selected Piperidine Derivatives

Compound Name Key Substituents CAS Number Notes (Based on )
4-[2-(2-methylimidazol-1-yl)ethyl]piperidine 2-methylimidazole linked via ethyl spacer 130516-99-3 Intermediate with potential CNS applications
1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride Benzimidazole, dual piperidine rings 1028969-49-4 Complex structure; likely targets GPCRs or ion channels
Target Compound 1H-imidazole-4-carbonyl, 3-CF₃ Not provided Hypothesized enhanced metabolic stability due to CF₃ group

Key Differences

Substituent Effects : The trifluoromethyl group may confer greater metabolic stability compared to methyl or ethyl substituents in analogs like 4-[2-(2-methylimidazol-1-yl)ethyl]piperidine.

Target Specificity : Benzimidazole-containing derivatives (e.g., CAS 1028969-49-4) likely exhibit broader receptor interactions due to aromatic stacking, whereas the target’s imidazole-carbonyl group may favor selective enzyme inhibition.

Research Findings and Limitations

No peer-reviewed studies or experimental data for 1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine are cited in the evidence. By contrast, compounds like 4-[2-(2-methylimidazol-1-yl)ethyl]piperidine have documented roles as intermediates in synthesizing antipsychotic agents . The absence of direct data on the target compound necessitates reliance on structural extrapolation and indirect comparisons.

Hypothetical Advantages

  • Trifluoromethyl Group: Enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs.
  • Imidazole-Carbonyl Linkage : May improve binding to metal-containing enzymes (e.g., cytochrome P450) or histamine receptors.

Challenges

  • Synthetic routes for introducing both imidazole-carbonyl and trifluoromethyl groups to piperidine remain unverified in the provided sources.
  • Toxicity and pharmacokinetic profiles are speculative without empirical data.

Biological Activity

1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine is a synthetic compound notable for its unique structural features, including an imidazole ring and a trifluoromethyl group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyF3N2O\text{C}_x\text{H}_y\text{F}_3\text{N}_2\text{O}

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole moiety is known for its role in modulating enzyme activity and receptor binding, which may lead to diverse biological effects such as:

  • Antimicrobial Activity : Compounds with imidazole structures often exhibit antifungal and antibacterial properties.
  • Anticancer Potential : The compound may influence cancer cell proliferation through specific molecular interactions .

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties. A comparative analysis with structurally similar compounds reveals that the trifluoromethyl group contributes to enhanced biological activity. For instance, while 1-(1H-imidazole-5-carbonyl)-3-methylpiperidine lacks this group, it demonstrates reduced efficacy against microbial strains.

Compound NameAntimicrobial ActivityKey Differences
This compoundHighContains trifluoromethyl group
1-(1H-imidazole-5-carbonyl)-3-methylpiperidineModerateLacks trifluoromethyl group
2-Phenyl-1H-imidazole-4-carbaldehydeLowDifferent functional groups

Anticancer Activity

In vitro studies have shown that this compound can inhibit cancer cell lines, suggesting potential as an anticancer agent. Its mechanism likely involves the modulation of signaling pathways associated with cell growth and apoptosis. For example, experimental data indicate that the compound can disrupt the proliferation of certain cancer cell types at micromolar concentrations .

Case Studies

Several case studies have highlighted the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Study on PHGDH Inhibition : A study demonstrated that piperazine derivatives exhibited inhibitory effects on human PHGDH, a target in cancer metabolism. Although not directly related to our compound, the findings suggest that similar piperidine derivatives could also show promising results against metabolic enzymes involved in tumor growth .
  • Antiviral Activity : Related compounds have been tested for antiviral properties against influenza and herpes simplex viruses. These studies indicate that modifications in structure can significantly affect antiviral potency, hinting at the potential for this compound to be developed as an antiviral agent .

Q & A

Q. What are the common synthetic routes for 1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the trifluoromethyl-piperidine scaffold via nucleophilic substitution or reductive amination.
  • Step 2 : Acylation of the imidazole-4-carboxylic acid derivative using coupling reagents (e.g., EDCI, HOBt) under inert conditions.
  • Step 3 : Deprotection (if tert-butyl or other protecting groups are used) with acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) . Reaction optimization may include temperature control (reflux at 60–80°C) and solvent selection (methanol, DCM) to enhance yield .

Q. Which analytical techniques are critical for characterizing this compound?

  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z 318.1) .
  • NMR Spectroscopy :
  • ¹H-NMR : Identifies proton environments (e.g., imidazole C-H protons at δ 7.8–8.2 ppm; trifluoromethyl-piperidine protons at δ 2.5–3.5 ppm).
  • ¹³C-NMR : Confirms carbonyl (δ ~165 ppm) and CF₃ (δ ~125 ppm, q, J = 280 Hz) groups .
    • X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation step?

  • Catalyst Screening : Test alternatives to EDCI/HOBt, such as DCC/DMAP or newer catalysts like COMU.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus DCM for solubility and reactivity.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Byproduct Analysis : Monitor intermediates via TLC or LC-MS to identify side reactions (e.g., over-acylation) .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. HPLC-MS)?

  • Overlapping Peaks : Employ 2D NMR (COSY, HSQC) to distinguish adjacent protons or carbons in crowded regions.
  • Impurity Identification : Cross-reference LC-MS with preparative HPLC to isolate and characterize minor components .
  • Dynamic Effects : Consider rotational isomers (e.g., hindered piperidine conformers) causing split signals in NMR .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Analog Design : Modify substituents on the imidazole (e.g., 1-methyl vs. 1-benzyl) and piperidine (e.g., CF₃ vs. OCF₃) to assess pharmacological effects .
  • Biological Assays : Test analogs against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with active sites .

Q. How to investigate the compound’s stability under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Hygroscopicity Testing : Monitor water uptake in controlled humidity chambers.
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

  • Exothermic Reactions : Use jacketed reactors with precise temperature control to prevent runaway reactions during acylation.
  • Purification Challenges : Switch from column chromatography to recrystallization or countercurrent distribution for large batches .

Q. How to validate the compound’s mechanism of action in cellular assays?

  • Target Engagement : Use CRISPR/Cas9 knockout models to confirm dependency on suspected molecular targets.
  • Pathway Analysis : Combine transcriptomics (RNA-seq) and phosphoproteomics to map downstream signaling effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.